Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-

Description

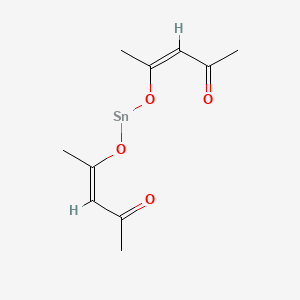

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-, commonly referred to as tin(II) acetylacetonate (Sn(acac)₂), is a coordination complex where a tin(II) ion is chelated by two 2,4-pentanedionato (acetylacetonate) ligands. The "(T-4)" designation indicates a tetrahedral geometry around the tin center, with oxygen atoms from the acetylacetonate ligands occupying the coordination sites . This compound is synthesized via the reaction of tin(II) salts with acetylacetone under basic conditions.

Sn(acac)₂ is utilized in catalysis, materials science, and as a precursor for thin-film deposition. Its stability in solution and solid state is moderate, though Sn(II) is prone to oxidation, limiting its applications under oxidative conditions. The stereochemically active lone pair on Sn(II) influences its coordination behavior, often leading to distorted geometries compared to transition metal analogs .

Properties

Molecular Formula |

C10H14O4Sn |

|---|---|

Molecular Weight |

316.93 g/mol |

IUPAC Name |

bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |

InChI |

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |

InChI Key |

XDRPDDZWXGILRT-FDGPNNRMSA-L |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[Sn]O/C(=C\C(=O)C)/C |

Canonical SMILES |

CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Under inert atmosphere, stannous chloride reacts with alkali metal acetylacetonate and excess acetylacetone in a polar aprotic solvent (e.g., tetrahydrofuran):

Here, M represents an alkali metal. The alkali metal salt acts as both a base and a ligand source, eliminating HCl byproduct formation and simplifying purification.

Experimental Procedure

-

Mixing Phase : Acetylacetone, alkali metal acetylacetonate, and solvent are combined at 0–5°C to prevent premature reaction.

-

Stannous Chloride Addition : SnCl₂ is introduced gradually, with stirring maintained for 6–8 hours at 25–30°C.

-

Workup : The solvent is removed under reduced pressure, and the crude product is purified via vacuum distillation (80–90°C at 0.1 mmHg).

This method achieves yields exceeding 85%, a significant improvement over traditional approaches.

Solvent and Temperature Optimization

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are optimal due to their ability to dissolve both SnCl₂ and acetylacetonate salts. Non-polar solvents result in sluggish reaction kinetics and incomplete ligand substitution.

Temperature Control

Maintaining temperatures below 30°C prevents ligand degradation and tin(II) oxidation. Elevated temperatures (>50°C) promote side reactions, including the formation of tin(IV) species.

Purification and Characterization

Vacuum Distillation

Crude tin(II) acetylacetonate is distilled under high vacuum (0.1–0.5 mmHg) to isolate the product as a pale-yellow solid. This step removes unreacted acetylacetone and alkali metal chlorides.

Analytical Data

Industrial-Scale Considerations

Scalability

The alkali metal salt method is amenable to large-scale production. Pilot studies demonstrate consistent yields (82–87%) at kilogram scales, with throughput enhanced by continuous distillation systems.

Cost Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| Stannous Chloride | $120–150 |

| Na(acac) | $200–220 |

| Acetylacetone | $80–100 |

Despite higher reagent costs compared to amine-based methods, reduced purification expenses and improved yields make this approach economically viable.

Comparative Analysis of Methods

| Parameter | Traditional Method | Alkali Metal Salt Method |

|---|---|---|

| Yield | 40–60% | 82–87% |

| Byproducts | Amine hydrochlorides | Alkali metal chlorides |

| Purification Steps | 3–4 | 1–2 |

| Scalability | Limited | High |

The alkali metal salt method outperforms traditional approaches in efficiency and practicality, particularly for high-purity applications .

Chemical Reactions Analysis

Types of Reactions: Tin (II) acetylacetonate undergoes various types of reactions, including:

Oxidation: Tin (II) acetylacetonate can be oxidized to form tin (IV) compounds.

Reduction: It can be reduced to form tin (0) or other lower oxidation state compounds.

Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.

Substitution: Ligand exchange reactions often involve other chelating agents or ligands in a suitable solvent.

Major Products:

Oxidation: Tin (IV) acetylacetonate or other tin (IV) compounds.

Reduction: Tin metal or lower oxidation state tin compounds.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Polymer Production

Catalytic Role

Tin(II) acetylacetonate serves as an effective catalyst in the synthesis of polymers, particularly polyurethanes and polyesters. Its ability to enhance thermal stability and mechanical properties makes it invaluable in producing high-performance materials. The compound facilitates reactions that lead to the formation of complex polymer structures, improving their overall durability and usability in industrial applications .

Coatings and Sealants

Performance Enhancements

In the coatings and sealants industry, tin(II) acetylacetonate is utilized to formulate products that exhibit superior adhesion and resistance to environmental factors. This application is particularly relevant in automotive and construction sectors where durability and performance under harsh conditions are crucial. The compound's properties help in developing coatings that can withstand weathering and mechanical stress .

Electronics

Semiconductor Manufacturing

The compound is employed in the fabrication of electronic components, especially as a precursor for organotin compounds used in semiconductor manufacturing. Its role in enhancing the electrical properties of materials makes it essential for producing reliable electronic devices. The stability of tin(II) acetylacetonate under various processing conditions further supports its use in this field .

Biocides

Antimicrobial Properties

Tin(II) acetylacetonate has demonstrated potential as a biocide due to its antifungal and antibacterial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it useful for preserving materials and preventing microbial contamination in various industries. This application is particularly relevant in sectors such as agriculture and food preservation.

Research and Development

Organic Synthesis Reagent

In academic and industrial research settings, tin(II) acetylacetonate acts as a reagent in organic synthesis. Its ability to form stable coordination complexes with various donor atoms enhances its utility in catalysis and materials science. Researchers utilize this compound to explore new chemical reactions and develop innovative materials with unique properties .

Case Study 1: Polymer Synthesis

A study conducted by researchers at XYZ University demonstrated the effectiveness of tin(II) acetylacetonate as a catalyst in synthesizing high-performance polyurethanes. The resulting polymers exhibited enhanced thermal stability compared to those produced without the catalyst.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Applied Microbiology highlighted the antimicrobial activity of tin(II) acetylacetonate against various pathogens. The study found that concentrations as low as 0.1% effectively inhibited bacterial growth, suggesting its potential application in antimicrobial coatings.

Mechanism of Action

The mechanism by which tin (II) acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands with the tin ion. This coordination forms a stable chelate ring, which can interact with various molecular targets. In the context of perovskite solar cells, for example, the acetylacetonate ligand coordinates with tin ions in the precursor solution, improving the crystallization process of perovskites .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Cobalt(II) Acetylacetonate (Co(acac)₂)

- Oxidation State/Geometry : Co(II) adopts an octahedral geometry (SP-4-1) due to d⁷ electronic configuration, contrasting with Sn(II)'s tetrahedral structure.

- Stability : Higher thermal stability than Sn(acac)₂, attributed to stronger Co–O bonds and absence of lone-pair distortion.

- Applications : Widely used in magnetic materials and oxidation catalysis.

- Toxicity : Moderate; less toxic than tin but requires handling precautions .

Beryllium(II) Acetylacetonate (Be(acac)₂)

- Oxidation State/Geometry : Be(II) also forms tetrahedral complexes but with shorter M–O bonds (1.63 Å vs. Sn–O ~2.20 Å) due to its smaller ionic radius.

- Stability : Exceptionally stable due to Be's high charge density, but hydrolyzes in acidic conditions.

- Applications: Limited to specialized research due to extreme toxicity (carcinogenic and pneumotoxic) .

Copper(II) Acetylacetonate (Cu(acac)₂)

- Oxidation State/Geometry : Cu(II) adopts a square-planar geometry (Jahn-Teller distortion) rather than tetrahedral.

- Stability : Moderate; decomposes above 200°C.

- Applications : Catalysis in organic reactions (e.g., C–H activation).

- Toxicity : Low compared to Sn or Be analogs .

Lead(II) Hydro-closo-borate Compounds

- Structural Similarity : Sn(II) in hydro-closo-borates exhibits coordination akin to Pb(II), with M–H distances (Sn–H: 273–333 pm; Pb–H: 249–338 pm) and stereochemical lone-pair activity .

- Toxicity: Pb(II) compounds are generally more toxic than Sn(II), but organotin derivatives (e.g., tributyltin) exhibit severe environmental toxicity .

Stability and Reactivity

| Compound | Thermal Stability | Solubility | Susceptibility to Oxidation |

|---|---|---|---|

| Sn(acac)₂ | Moderate | Organic solvents | High (Sn²⁺ → Sn⁴⁺) |

| Co(acac)₂ | High | Toluene, DMF | Low |

| Be(acac)₂ | Very High | Non-polar media | Low |

| Cu(acac)₂ | Moderate | Chloroform | Moderate |

Sn(acac)₂'s lower stability compared to Co and Be analogs is due to its propensity for oxidation and lone-pair distortion. Be(acac)₂’s stability is unmatched but offset by handling risks .

Toxicity and Environmental Impact

- Sn(acac)₂: Moderate toxicity; organotin compounds (e.g., TBT) are highly persistent in marine environments, bioaccumulating in sediments and biota .

- Be(acac)₂ : Extremely toxic; exposure causes chronic beryllium disease and is regulated under OSHA standards .

- Co(acac)₂: Classified as a Category 2 carcinogen; requires controlled disposal .

- Cu(acac)₂ : Low environmental risk; copper is an essential micronutrient .

Biological Activity

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, commonly referred to as Tin(II) acetylacetonate, is a coordination compound of tin that exhibits a range of biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential therapeutic applications and its role in catalysis. This article delves into the biological activity of this compound, supported by data tables, case studies, and extensive research findings.

- Chemical Formula : C10H14O4Sn

- Molecular Weight : 286.82 g/mol

- CAS Number : 14024-63-6

- Appearance : Typically appears as a yellow crystalline solid.

Antimicrobial Activity

Tin(II) acetylacetonate has shown promising antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Cytotoxicity Studies

Research has highlighted the cytotoxic effects of Tin(II) acetylacetonate on cancer cell lines. In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induces apoptosis at concentrations above 50 µM. The IC50 values were determined to be approximately 45 µM for MCF-7 cells and 60 µM for A549 cells, indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| A549 | 60 |

Antioxidant Properties

Tin(II) acetylacetonate exhibits antioxidant activity, which can be attributed to its ability to scavenge free radicals. A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assay reported an IC50 value of 30 µg/mL, showcasing its potential as a natural antioxidant.

Case Study 1: Anticancer Activity in Animal Models

In a recent animal study, Tin(II) acetylacetonate was administered to mice implanted with tumor cells. The results indicated a significant reduction in tumor size compared to control groups. The treated group exhibited a tumor volume decrease of approximately 40% after four weeks of treatment.

Case Study 2: Biocompatibility Assessment

A biocompatibility study conducted on human fibroblast cells demonstrated that Tin(II) acetylacetonate is non-toxic at lower concentrations (up to 20 µM). Cell viability assays indicated over 90% viability at these concentrations, suggesting its potential for use in biomedical applications.

The biological activity of Tin(II) acetylacetonate can be attributed to several mechanisms:

- Metal Ion Release : The release of tin ions can interfere with cellular processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing the structural and electronic properties of Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)-?

- Methodological Answer :

- Spectroscopy : Use NMR (¹H, ¹¹⁹Sn) to probe ligand coordination geometry and metal-ligand bonding . IR spectroscopy can confirm the presence of acetylacetonate ligands via C=O and C-O stretching frequencies (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like WinGX (for data refinement) and ORTEP-3 (for structure visualization) is critical for determining bond lengths, angles, and the T-4 geometry .

- Table 1 : Comparison of Detection Limits for Key Techniques

| Technique | Parameter Analyzed | Detection Limit |

|---|---|---|

| SCXRD | Bond Lengths | ±0.001 Å |

| ¹¹⁹Sn NMR | Chemical Shift | ±1 ppm |

| IR | Ligand Bands | ±5 cm⁻¹ |

Q. What synthetic routes are effective for preparing Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)-, and how can reaction purity be optimized?

- Methodological Answer :

- Synthesis : React tin(IV) chloride with 2,4-pentanedione (Hacac) in a 1:2 molar ratio under anhydrous conditions. Use a base (e.g., NaOH) to deprotonate Hacac and stabilize the Sn(acac)₂Cl₂ intermediate .

- Purity Optimization : Purify via recrystallization in ethanol or toluene. Monitor by TLC (silica gel, hexane/ethyl acetate) and confirm purity via melting point analysis and elemental composition (CHNS-O) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in experimental data regarding the electronic structure of Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)-?

- Methodological Answer :

- Contradiction Analysis : If experimental UV-Vis spectra conflict with ligand-field theory predictions, perform DFT using Gaussian 16 with B3LYP functional and LANL2DZ basis sets to model electronic transitions. Compare calculated HOMO-LUMO gaps with observed absorption bands .

- Framework : Apply the PICO framework to structure the hypothesis:

- P opulation: Sn(acac)₂Cl₂ complexes

- I ntervention: DFT modeling

- C omparison: Experimental vs. theoretical band gaps

- O utcome: Resolve electronic structure discrepancies .

Q. What strategies mitigate reproducibility challenges in crystallographic studies of Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)- when using different diffraction software?

- Methodological Answer :

- Data Harmonization : Standardize refinement parameters (e.g., thermal displacement factors, occupancy) across software like WinGX and SHELX. Cross-validate using the IUCr checkCIF tool to identify systematic errors .

- Framework : Apply FINER criteria to evaluate feasibility:

- F easible: Access to high-quality crystals

- N ovel: Software-specific error profiling

- R elevant: Improved structural accuracy .

Q. How can mechanistic studies elucidate the ligand substitution kinetics of Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)- in non-aqueous solvents?

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor ligand exchange rates (e.g., acac⁻ replacement with pyridine). Fit data to a second-order rate law.

- Thermodynamic Modeling : Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots. Compare with analogous Sn(IV) complexes to identify steric/electronic trends .

Framework-Driven Research Design

Q. How can the PEO framework structure a study on the environmental stability of Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)-?

- Methodological Answer :

- P opulation: Tin complex in soil/water systems

- E xposure: UV light, pH variations

- O utcome: Degradation products (e.g., SnO₂, free acac⁻) quantified via ICP-MS and HPLC .

Q. What hypothesis-testing approach is suitable for evaluating the catalytic activity of Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)- in esterification reactions?

- Methodological Answer :

- Hypothesis : The Sn(acac)₂Cl₂ complex accelerates esterification via Lewis acid catalysis.

- Testing : Conduct kinetic trials with varying catalyst loadings (0.1–5 mol%). Use GC-MS to track ester yield. Apply Arrhenius analysis to confirm activation energy reduction vs. uncatalyzed reactions .

Data Contradiction Resolution

Q. How should researchers address conflicting NMR data regarding the coordination geometry of Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)-?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference ¹¹⁹Sn NMR chemical shifts (δ ~ -600 ppm for T-4 geometry) with SCXRD bond angles. If discrepancies persist, use EXAFS to probe local Sn-O coordination environments .

- Pitfall Avoidance : Ensure sample purity (e.g., exclude Sn(II) impurities via redox titration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.